1-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenoxy)propan-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

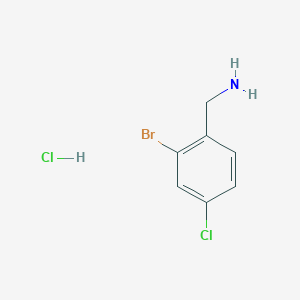

1-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenoxy)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C20H24ClFN2O2 and its molecular weight is 378.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antidepressant-like Activity and Dual Mechanism of Action

A study conducted by Martínez-Esparza et al. (2001) explored the design, synthesis, and evaluation of 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives for their potential as new antidepressants. These compounds, including variants similar to 1-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenoxy)propan-1-one hydrochloride, demonstrated dual pharmacological profiles by inhibiting 5-HT reuptake and antagonizing 5-HT1A receptors. This dual action is believed to lead to a rapid and pronounced enhancement in serotoninergic neurotransmission, offering a more efficacious treatment for depression. The compounds showed high affinity at both the 5-HT transporter and 5-HT1A receptors in binding studies, with select compounds showing promising antidepressant-like properties in pharmacological tests Martínez-Esparza et al., 2001.

Microwave-assisted Synthesis for Enhanced Efficiency

In another study by Menteşe et al. (2015), a new series of compounds including 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, which share structural similarities with the compound , were synthesized using microwave heating. This method proved efficient for the synthesis of these compounds, offering a rapid and effective route to obtain derivatives with potential biological activity. The structural identification was supported by various spectroscopic methods Menteşe et al., 2015.

Exploration of Binding Affinity Towards 5-HT1A Receptors

Pessoa-Mahana et al. (2012) synthesized and evaluated a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives for their affinity towards 5-HT1A serotonin receptors. The study highlighted the significance of the arylpiperazine moiety and benzo[b]thiophene ring substitutions in affecting binding affinity, with certain analogs displaying notable affinity towards 5-HT1A sites. This research underscores the therapeutic potential of structurally related compounds in targeting serotonin receptors Pessoa-Mahana et al., 2012.

Conformational Analysis and Binding Mechanism Study

A study by Xu et al. (2016) conducted a detailed structural analysis of a closely related arylpiperazine derivative, focusing on its binding mechanism with α1A-adrenoceptor. Through conformational analysis, molecular orbital studies, and molecular docking, the research provided insights into the bioactivity of such compounds, serving as a basis for better drug design of highly selective antagonists Xu et al., 2016.

Propiedades

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-3-(4-fluorophenoxy)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2.ClH/c21-18-6-8-19(9-7-18)25-15-10-20(24)23-13-11-22(12-14-23)16-17-4-2-1-3-5-17;/h1-9H,10-16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMYBNUBIVELLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCOC3=CC=C(C=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820825.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2820833.png)

![1-[2-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2820835.png)

![benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2820838.png)

![2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2820839.png)

acetyl}amino)benzoate](/img/structure/B2820842.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2820843.png)

![(E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2820844.png)

![3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2820845.png)